molecular formula C9H6BrNO3 B13922716 7-Bromo-3-oxoisoindoline-5-carboxylic acid

7-Bromo-3-oxoisoindoline-5-carboxylic acid

Cat. No.: B13922716
M. Wt: 256.05 g/mol
InChI Key: OJCLWMXNHMOHOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-3-oxoisoindoline-5-carboxylic acid typically involves the bromination of isoindoline derivatives. One common method includes the reaction of 3-oxoisoindoline-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demand for the compound in various research and industrial applications.

Chemical Reactions Analysis

7-Bromo-3-oxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: The compound can be reduced to form 3-oxoisoindoline-5-carboxylic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions typically produce the corresponding reduced forms of the compound.

Scientific Research Applications

7-Bromo-3-oxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-oxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

7-Bromo-3-oxoisoindoline-5-carboxylic acid can be compared with other similar compounds, such as:

    3-Oxoisoindoline-5-carboxylic acid: Lacks the bromine atom and may have different reactivity and biological activities.

    7-Chloro-3-oxoisoindoline-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical and biological properties.

    7-Iodo-3-oxoisoindoline-5-carboxylic acid:

The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-3-oxo-1,2-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-2-4(9(13)14)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

OJCLWMXNHMOHOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Br)C(=O)O)C(=O)N1

Origin of Product

United States

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